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Compound of Interest

Compound Name: 4-Methoxybenzyl acetate

Cat. No.: B090953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-methoxybenzyl acetate, also

known as anisyl acetate, a significant compound in the fields of fragrance and flavor chemistry.

This document details its chemical properties, synthesis, analytical methods, and applications,

along with specific experimental protocols for its use in research and development.

Introduction and Chemical Profile
4-Methoxybenzyl acetate is a naturally occurring ester found in various fruits and vanilla.[1] It

is widely used as a flavoring agent and fragrance ingredient due to its pleasant aromatic profile.

Chemical Structure:

Synonyms: Anisyl acetate, p-methoxybenzyl acetate, cassie ketone.[2]

Flavor and Aroma Profile: 4-Methoxybenzyl acetate is characterized by a sweet, fruity, and

floral aroma. Its flavor profile is described as sweet, smooth, and fruity with notes of cherry,

plum, vanilla, and almond.[1][3] It is also noted to have coumarin-like nuances with a jammy

taste and the scent of strawberry jam.[1]

Table 1: Physicochemical Properties of 4-Methoxybenzyl Acetate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b090953?utm_src=pdf-interest
https://www.benchchem.com/product/b090953?utm_src=pdf-body
https://www.benchchem.com/product/b090953?utm_src=pdf-body
https://www.mdpi.com/2673-9976/18/1/2
https://www.benchchem.com/product/B090953
https://www.benchchem.com/product/b090953?utm_src=pdf-body
https://www.mdpi.com/2673-9976/18/1/2
https://en.wikipedia.org/wiki/Anisyl_acetate
https://www.mdpi.com/2673-9976/18/1/2
https://www.benchchem.com/product/b090953?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Formula C₁₀H₁₂O₃ [3]

Molar Mass 180.203 g·mol⁻¹ [3]

Appearance Colorless to pale yellow liquid [4]

Boiling Point 137 °C @ 12 mmHg [4]

Solubility

Insoluble in water, glycerol,

and propylene glycol; soluble

in organic solvents and oils.

[4]

FEMA Number 2098 [4]

CAS Number 104-21-2 [3]

Applications in the Fragrance and Flavor Industry
4-Methoxybenzyl acetate is a versatile ingredient used to impart sweet, fruity, and floral notes

to a wide range of products.

In Fragrance: It is utilized in fine fragrances, perfumes, and personal care products such as

soaps, lotions, and shampoos. Its sweet, floral, and slightly powdery notes make it a valuable

component in various fragrance compositions.

In Flavor: As a flavoring agent, it is incorporated into baked goods, chewing gum, and

confectionery.[5] Its stability and pleasant taste profile make it suitable for a variety of food

applications.

Table 2: Typical Use Levels of 4-Methoxybenzyl Acetate in Food Products
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Food Category Average Usual ppm
Average Maximum
ppm

Reference(s)

Baked Goods - 12.0 [5]

Beverages (non-

alcoholic)
- 6.3 [5]

Chewing Gum - 31.0 [5]

Confectionery - 18.0 [5]

Experimental Protocols
Enzymatic Synthesis of 4-Methoxybenzyl Acetate
This protocol describes a green chemistry approach to synthesizing 4-methoxybenzyl acetate
via enzymatic transesterification.

Materials:

4-Methoxybenzyl alcohol (anisyl alcohol)

Vinyl acetate

Immobilized Lipase B from Candida antarctica (CALB)

Organic solvent (e.g., isooctane)

Rotary shaker

Standard laboratory glassware

Procedure:

In a sealed reaction vessel, dissolve 4-methoxybenzyl alcohol and vinyl acetate in isooctane.

Add immobilized CALB to the reaction mixture. The enzyme loading is typically 10% (w/w) of

the total substrate weight.
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Incubate the reaction at 37°C with constant agitation (e.g., 250 rpm) on a rotary shaker for

72 hours.

Monitor the reaction progress using Gas Chromatography (GC) by taking aliquots at regular

intervals.

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for

potential reuse.

The product, 4-methoxybenzyl acetate, can be purified from the reaction mixture by

vacuum distillation or column chromatography.

Table 3: Reported Yields for Enzymatic Synthesis of Benzyl Acetate Derivatives

Substrate Conversion Yield (%) Reference(s)

Benzyl alcohol ~90 [1]

4-Methoxybenzyl alcohol >50 [1]

4-Hydroxybenzyl alcohol ~17 [1]

Vanillyl alcohol 42 [1]

4-Nitrobenzyl alcohol 48 [1]

Diagram 1: Workflow for Enzymatic Synthesis of 4-Methoxybenzyl Acetate

Caption: Workflow for the enzymatic synthesis of 4-methoxybenzyl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
This protocol outlines a general method for the qualitative and quantitative analysis of 4-
methoxybenzyl acetate in a fragrance or flavor matrix.

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
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Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

Dilute the fragrance or flavor sample containing 4-methoxybenzyl acetate in a suitable

solvent (e.g., dichloromethane or ethanol).

If necessary, perform a liquid-liquid extraction to isolate the volatile components.

Add an internal standard (e.g., methyl nonanoate) for quantitative analysis.

GC-MS Conditions:

Injector Temperature: 250°C

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min,

and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Ion Source Temperature: 230°C

MS Quadrupole Temperature: 150°C

Mass Range: m/z 40-400

Data Analysis:

Identify 4-methoxybenzyl acetate by comparing its mass spectrum and retention time with

that of a pure standard.

Quantify the amount of 4-methoxybenzyl acetate by comparing the peak area of the

analyte to the peak area of the internal standard.

Diagram 2: GC-MS Analysis Workflow

Caption: General workflow for GC-MS analysis of 4-methoxybenzyl acetate.
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Sensory Evaluation Protocol
This protocol describes a quantitative descriptive analysis (QDA) to characterize the flavor and

aroma profile of 4-methoxybenzyl acetate.

Panelists:

Select 8-12 trained sensory panelists with demonstrated ability to identify and scale the

intensity of aroma and flavor attributes.

Sample Preparation:

Prepare solutions of 4-methoxybenzyl acetate in a neutral carrier (e.g., water with a

solubilizer for flavor evaluation, or odorless mineral oil for fragrance evaluation) at various

concentrations.

Present the samples in coded, identical containers to the panelists.

Evaluation Procedure:

Panelists individually evaluate the samples in a controlled environment (odor-free, quiet).

Each panelist rates the intensity of predefined sensory attributes (e.g., sweet, fruity, cherry,

vanilla, floral, powdery) on a labeled magnitude scale (e.g., 0-100).

Provide panelists with appropriate palate cleansers (e.g., unsalted crackers, water) between

samples.

Collect the data from each panelist.

Data Analysis:

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences in attribute intensities across different concentrations.

Generate a sensory profile (spider web plot) to visualize the flavor and aroma characteristics

of 4-methoxybenzyl acetate.
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Diagram 3: Sensory Evaluation Workflow

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Stability Testing
This protocol outlines an accelerated stability test to evaluate the chemical and physical

stability of 4-methoxybenzyl acetate in a finished product (e.g., a lotion or a beverage).

Procedure:

Prepare samples of the finished product containing 4-methoxybenzyl acetate.

Store the samples under various stress conditions:

Elevated temperature (e.g., 40°C, 50°C)

Refrigeration (e.g., 4°C)

Freeze-thaw cycles (e.g., -10°C to 25°C)

Light exposure (e.g., UV chamber)

At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples and evaluate them

for:

Physical changes: Color, odor, clarity, phase separation.

Chemical changes: Concentration of 4-methoxybenzyl acetate (using GC-MS), pH.

Compare the results to a control sample stored at room temperature in the dark.

Signaling Pathways in Olfaction and Gustation
The specific olfactory and gustatory receptors that bind to 4-methoxybenzyl acetate have not

been definitively identified in the reviewed literature. However, the general mechanisms of

olfaction and gustation are well-established.
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Olfactory Signaling: Odorants like 4-methoxybenzyl acetate are detected by olfactory

receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of

olfactory sensory neurons in the nasal cavity. The binding of an odorant to its specific OR

triggers a signaling cascade that leads to the generation of an action potential, which is then

transmitted to the brain for processing.

Diagram 4: Generalized Olfactory Signaling Pathway

Caption: A generalized olfactory signal transduction cascade.

Gustatory Signaling: The sweet and vanilla-like taste of 4-methoxybenzyl acetate suggests it

may interact with sweet taste receptors. Sweet taste is mediated by a heterodimeric GPCR

composed of T1R2 and T1R3 subunits. The binding of a sweet compound to this receptor

initiates a signaling cascade that results in neurotransmitter release and the perception of

sweetness.

Diagram 5: Generalized Sweet Taste Signaling Pathway

Caption: A generalized sweet taste signal transduction cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b090953#use-of-4-methoxybenzyl-acetate-in-
fragrance-and-flavor-chemistry-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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